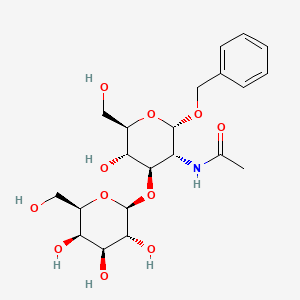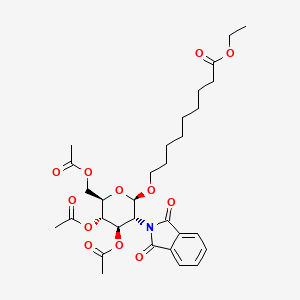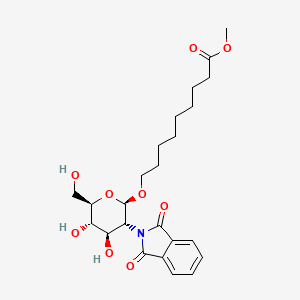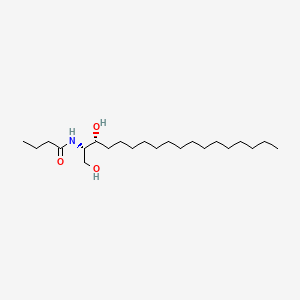
1,2,4,6-Tetra-O-acetil-3-cloro-3-desoxi-D-glucopiranosa
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is involved in carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .
Aplicaciones Científicas De Investigación
1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose is used extensively in scientific research, particularly in glycobiology. Its applications include:
Chemistry: Used as a building block for the synthesis of more complex carbohydrates.
Biology: Studied for its role in glycan formation and degradation.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of biochemical reagents and as a precursor for other chemical compounds.
Mecanismo De Acción
Target of Action
The compound 1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose is a highly significant compound in the biomedical sector . It finds extensive usage in the synthesis of pharmaceutical agents showcasing remarkable antitumor, antiviral, and anti-inflammatory properties . .
Mode of Action
It is known that upon deacetylation, an oxonium intermediate is formed . The attack of a water molecule on the oxonium intermediate either from the bottom or top side will lead to the formation of the corresponding 2,3,4,6-tetra-O-acetyl α- or β-glucopyranose, respectively .
Biochemical Pathways
Given its wide-ranging effectiveness in combatting diverse diseases such as cancer, viral infections, and inflammatory conditions , it can be inferred that it likely interacts with multiple biochemical pathways.
Result of Action
1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose showcases remarkable antitumor, antiviral, and anti-inflammatory properties . Its wide-ranging effectiveness in combatting diverse diseases such as cancer, viral infections, and inflammatory conditions underscores its pivotal role in biomedical exploration and the advancement of therapeutic interventions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose can be synthesized through the acetylation of 3-chloro-3-deoxy-D-glucopyranose. The reaction typically involves the use of acetic anhydride and a catalyst such as pyridine under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation, scaled up to meet industrial demands. This involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Hydrolysis: The acetyl groups can be hydrolyzed to yield the corresponding hydroxyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or thiols, typically under mild conditions.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetyl groups.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as azido or thiol derivatives.
Hydrolysis: The major product is 3-chloro-3-deoxy-D-glucopyranose with free hydroxyl groups.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose: Similar in structure but lacks the chlorine atom.
2-Azido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranose: Contains an azido group instead of a chlorine atom.
1,2-Dideoxy-3,4,6-tri-O-acetyl-D-arabino-1-hexenopyranose: Similar acetylation pattern but different sugar backbone .
Uniqueness
1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose is unique due to the presence of the chlorine atom, which allows for specific substitution reactions that are not possible with other similar compounds. This makes it a valuable reagent in the synthesis of diverse carbohydrate derivatives .
Propiedades
IUPAC Name |
[(2R,3R,4S,5S)-3,5,6-triacetyloxy-4-chlorooxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClO9/c1-6(16)20-5-10-12(21-7(2)17)11(15)13(22-8(3)18)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11+,12-,13-,14?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHZACAHYMQZEZ-DYPLGBCKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)Cl)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)OC(=O)C)Cl)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80721160 |
Source


|
| Record name | 1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80721160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104013-04-9 |
Source


|
| Record name | 1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80721160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

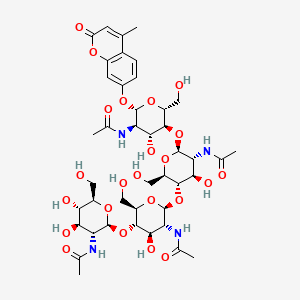
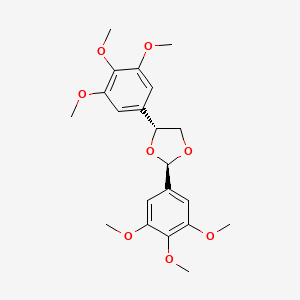
![N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-12-[(2S)-butan-2-yl]-3-[(1R)-1-hydroxyethyl]-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide](/img/structure/B561687.png)
